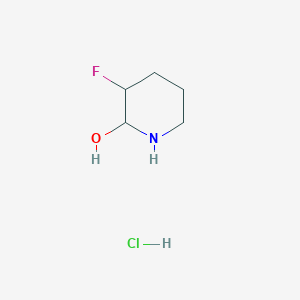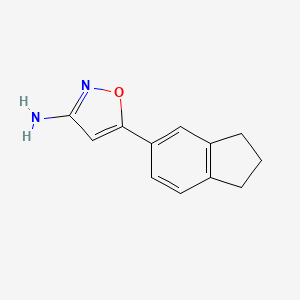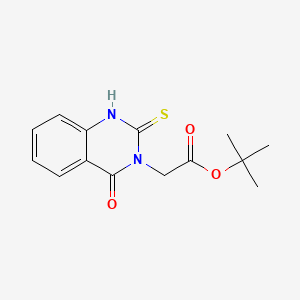
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by its unique structure, which includes an isobutyl group, a methyl group, and a triazole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor.
Introduction of the Isobutyl and Methyl Groups: The isobutyl and methyl groups are introduced through alkylation reactions using suitable alkylating agents.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: The compound is synthesized in batches to ensure consistency and quality.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetone.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug development and therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The triazole ring plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-amine
- 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine
Uniqueness
1-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is unique due to its specific structural features, such as the presence of both isobutyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H22N4 |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
2-methyl-1-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]propan-1-amine |
InChI |
InChI=1S/C11H22N4/c1-7(2)6-9-13-11(15(5)14-9)10(12)8(3)4/h7-8,10H,6,12H2,1-5H3 |
Clave InChI |
JNEMQCZYTRRGHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NN(C(=N1)C(C(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483003.png)
![8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride](/img/structure/B13483011.png)

![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
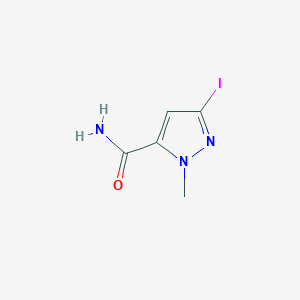
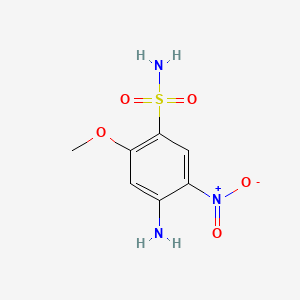
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)

